molecular formula C9H13F3O3 B12863228 3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid

3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid

Cat. No.: B12863228
M. Wt: 226.19 g/mol
InChI Key: NNERFLUWPQXZJM-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid is a fluorinated organic compound with the molecular formula C9H13F3O3 and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a tetrahydropyran ring, making it a valuable molecule in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid typically involves the reaction of a trifluoromethylated precursor with a tetrahydropyran derivative. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce difluoromethyl or monofluoromethyl derivatives .

Scientific Research Applications

3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-(tetrahydro-2H-pyran-2-ylmethyl)propanoic acid is unique due to the presence of both a trifluoromethyl group and a tetrahydropyran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H13F3O3

Molecular Weight

226.19 g/mol

IUPAC Name

3,3,3-trifluoro-2-(oxan-2-ylmethyl)propanoic acid

InChI

InChI=1S/C9H13F3O3/c10-9(11,12)7(8(13)14)5-6-3-1-2-4-15-6/h6-7H,1-5H2,(H,13,14)

InChI Key

NNERFLUWPQXZJM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CC(C(=O)O)C(F)(F)F

Origin of Product

United States

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